molecular formula C11H16N4O2 B1595828 1,7-Dimethyl-3-isobutylxanthine CAS No. 7464-84-8

1,7-Dimethyl-3-isobutylxanthine

Cat. No.: B1595828
CAS No.: 7464-84-8
M. Wt: 236.27 g/mol
InChI Key: GJZLMIMXCYMPSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethyl-3-isobutylxanthine can be synthesized through various synthetic routes. One common method involves the methylation of xanthine derivatives. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity . The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-3-isobutylxanthine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced forms of the compound .

Mechanism of Action

1,7-Dimethyl-3-isobutylxanthine exerts its effects primarily through the inhibition of phosphodiesterases (PDEs). PDEs are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By inhibiting PDEs, the compound increases the levels of cAMP and cGMP in cells, leading to various physiological effects. The compound also acts as an antagonist of adenosine receptors, further modulating cellular signaling pathways .

Comparison with Similar Compounds

1,7-Dimethyl-3-isobutylxanthine can be compared with other xanthine derivatives, such as:

Compared to these compounds, this compound has unique properties due to its specific substitution pattern, which may result in distinct pharmacological activities and applications .

Properties

IUPAC Name

1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-7(2)5-15-9-8(13(3)6-12-9)10(16)14(4)11(15)17/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZLMIMXCYMPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321929
Record name 1,7-Dimethyl-3-isobutylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-84-8
Record name NSC400043
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,7-Dimethyl-3-isobutylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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